N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide
Overview
Description
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide, commonly known as EPEPC, is a chemical compound that has gained attention in the scientific community for its potential applications in research. EPEPC is a pyrazole derivative that has been synthesized through a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in laboratory experiments.
Scientific Research Applications
Antileukemic Activity
Research has demonstrated that certain pyrazole carboxamide derivatives, including those structurally related to N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-3-carboxamide, exhibit promising antileukemic activity. For instance, triazenopyrazoles, which share a core structural motif with the compound of interest, have shown increased survival times in leukemia assays. These compounds undergo transformations under specific conditions, highlighting their potential in antileukemic applications (Shealy & O'dell, 1971).
Nematocidal Evaluation
The exploration of pyrazole carboxamide derivatives also extends to agrochemical applications, where novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds have been evaluated for nematocidal activity. These studies underscore the potential of such compounds in addressing agricultural pests, with certain derivatives displaying significant activity against nematodes (Zhao et al., 2017).
Structural Studies
Structural analyses of pyrazoline and pyrazole derivatives have contributed to a deeper understanding of the chemical and physical properties of these compounds. For example, studies on N-substituted pyrazoline thiocarboxamides have revealed insights into their molecular geometry and potential intramolecular interactions, which are critical for designing compounds with specific biological activities (Köysal et al., 2005).
Ethylene Biosynthesis Inhibition
In the realm of plant biology, derivatives of pyrazole carboxamides have been identified as inhibitors of ethylene biosynthesis, a crucial process affecting fruit ripening and flower senescence. These findings open up possibilities for using such compounds to extend the shelf life of fruits and flowers, demonstrating the versatility of pyrazole carboxamides in both medicinal and agricultural contexts (Sun et al., 2017).
properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-12-4-6-13(7-5-12)20-11-10-18(2)15(19)14-8-9-16-17-14/h4-9H,3,10-11H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZXZBQUVHRPRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN(C)C(=O)C2=CC=NN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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